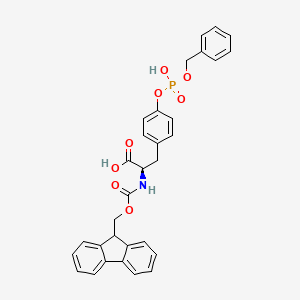Fmoc-D-Tyr(PO(OBzl)OH)-OH
CAS No.: 1926163-10-1
Cat. No.: VC11731827
Molecular Formula: C31H28NO8P
Molecular Weight: 573.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1926163-10-1 |
|---|---|
| Molecular Formula | C31H28NO8P |
| Molecular Weight | 573.5 g/mol |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[hydroxy(phenylmethoxy)phosphoryl]oxyphenyl]propanoic acid |
| Standard InChI | InChI=1S/C31H28NO8P/c33-30(34)29(18-21-14-16-23(17-15-21)40-41(36,37)39-19-22-8-2-1-3-9-22)32-31(35)38-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)(H,36,37)/t29-/m1/s1 |
| Standard InChI Key | WNFKGEXQEWKECX-GDLZYMKVSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COP(=O)(O)OC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| SMILES | C1=CC=C(C=C1)COP(=O)(O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| Canonical SMILES | C1=CC=C(C=C1)COP(=O)(O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Structure and Properties of Fmoc-D-Tyr(PO(OBzl)OH)-OH
Molecular Characteristics
Fmoc-D-Tyr(PO(OBzl)OH)-OH has the molecular formula and a molecular weight of 573.54 g/mol . Its IUPAC name, , reflects the D-configuration of the tyrosine backbone and the benzyl-protected phosphate group. The stereochemistry is critical for mimicking natural phosphorylation sites in peptides, as enzymatic phosphorylation typically occurs on L-tyrosine residues.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1926163-10-1 | |
| Molecular Formula | ||
| Molecular Weight | 573.54 g/mol | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | -20°C |
Role in Solid-Phase Peptide Synthesis (SPPS)
Table 2: Recommended Coupling Conditions
| Parameter | Optimal Value | Source |
|---|---|---|
| Coupling Reagent | HATU/HBTU | |
| Base | DIPEA (3 eq.) | |
| Reaction Time | 1–2 hours | |
| Temperature | Room temperature |
Deprotection Strategy
The benzyl group is removed during final cleavage using trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) . Complete deprotection typically requires 3 hours in TFA/TIS/water (95:2.5:2.5) . Prolonged exposure risks side reactions, such as benzylation of sensitive residues (e.g., cysteine), which can be minimized with ethylenedithiol (EDT) .
Applications in Phosphopeptide Research
Studying Protein Kinase Substrates
Phosphopeptides synthesized with Fmoc-D-Tyr(PO(OBzl)OH)-OH are indispensable for mapping kinase-substrate interactions. For example, SH2 domain binding assays rely on phosphorylated tyrosine residues to quantify affinity. The benzyl protection ensures phosphate integrity during synthesis, enabling precise control over phosphorylation site placement.
Development of Phospho-Specific Antibodies
Antibodies targeting phosphorylated epitopes require high-purity phosphopeptides for immunization. Fmoc-D-Tyr(PO(OBzl)OH)-OH facilitates the production of antigens with defined phosphorylation patterns, improving antibody specificity. Recent studies highlight its use in generating antibodies for detecting phosphorylated tau in Alzheimer’s disease models.
Synthetic Challenges and Optimization Strategies
Incomplete Coupling and Side Reactions
The unprotected hydroxyl on the phosphate group can react with coupling reagents, leading to pyrophosphate formation or truncated sequences . Increasing DIPEA concentration (3 eq.) and using HATU instead of HBTU improves coupling yields by 20–30% . Microwave-assisted synthesis reduces reaction times but risks β-elimination at serine/threonine residues .
Alternatives to Benzyl Protection
Comparative studies highlight Fmoc-Tyr(PO(NMe))-OH as a fully protected alternative . Its phosphodiamidate group avoids salt formation and enhances solubility, though it requires post-cleavage hydrolysis in aqueous TFA . For non-hydrolyzable analogs, Fmoc-FPmp-OH (a difluoromethylenephosphonate) offers superior stability in phosphatase-rich environments .
Recent Advances and Future Directions
Automated Synthesis Protocols
Integration of Fmoc-D-Tyr(PO(OBzl)OH)-OH into automated peptide synthesizers has streamlined phosphopeptide production. A 2024 study demonstrated that coupling the derivative with 0.1 M Oxyma Pure in DMF reduces racemization by 15% compared to standard protocols.
Expanding to Multi-Phosphorylated Peptides
Synthesizing peptides with multiple phosphorylated tyrosines remains challenging due to cumulative coupling inefficiencies. Sequential counterion exchange and double coupling cycles (2 × 30 minutes) achieve >90% yields for bis-phosphorylated sequences .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume